1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol
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Overview
Description
1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C12H18O2. This compound is characterized by a methoxy group and two methyl groups attached to a phenyl ring, along with a propanol side chain. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-methoxy-3,5-dimethylphenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(4-methoxy-3,5-dimethylphenyl)propan-2-one, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can lead to the formation of 1-(4-methoxy-3,5-dimethylphenyl)propan-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) in ethanol.
Major Products:
Oxidation: 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-one.
Reduction: 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)propan-2-ol: Lacks the additional methyl groups on the phenyl ring.
1-(3,5-Dimethylphenyl)propan-2-ol: Lacks the methoxy group on the phenyl ring.
1-(4-Methoxy-3,5-dimethylphenyl)ethanol: Has an ethanol side chain instead of propanol.
Uniqueness: 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The propanol side chain also contributes to its distinct properties compared to similar compounds.
Biological Activity
1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol, also known as a derivative of propanol with significant biological activity, has been the subject of various research studies. This compound's unique structure allows it to interact with biological systems in diverse ways, including potential therapeutic applications in cancer treatment and as a modulator of various biochemical pathways.
Chemical Structure and Properties
The molecular formula for this compound is C12H18O. The compound features a propanol backbone attached to a methoxy-substituted aromatic ring, which contributes to its biological activities.
Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:
- Estrogen Receptor Modulation : Some studies suggest that related phenolic compounds can bind to estrogen receptors (ERs), influencing gene expression and cellular proliferation. For instance, a study demonstrated that certain bisphenol derivatives can act as antagonists or agonists of ERs, thus affecting cancer cell growth and survival .
- Anticancer Activity : The compound has been evaluated for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanisms include the modulation of signaling pathways such as WNT/β-catenin, which is crucial in many cancers .
Biological Activity Overview
Case Studies and Research Findings
- Study on Estrogen Receptor Binding : A competitive binding assay showed that certain derivatives of phenolic compounds could bind to ERβ with varying affinities. This suggests potential therapeutic uses in hormone-related cancers .
- Anticancer Activity Assessment : In a study evaluating the anticancer effects of related compounds, it was found that they significantly reduced cell viability in breast cancer cell lines at micromolar concentrations. The IC50 values ranged from 10 µM to 30 µM depending on the specific derivative tested .
- Antimicrobial Activity Evaluation : Another study reported that derivatives similar to this compound showed promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .
Properties
IUPAC Name |
1-(4-methoxy-3,5-dimethylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-8-5-11(7-10(3)13)6-9(2)12(8)14-4/h5-6,10,13H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJCJFWXVQTYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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